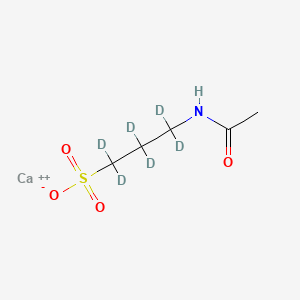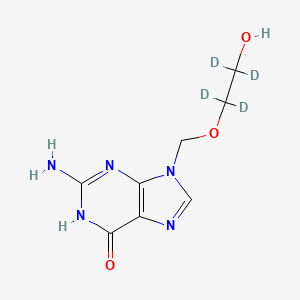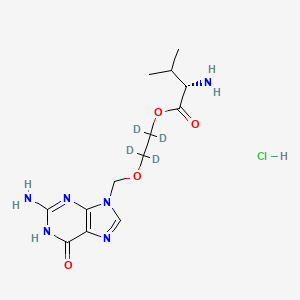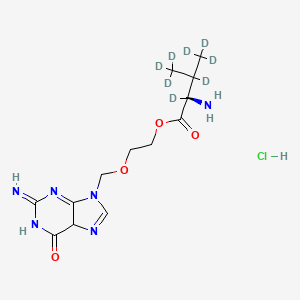
Niclosamide-13C6 hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niclosamide-13C6 hydrate, also known as 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide-13C6 hydrate, is an analytical standard . It is the labelled analogue of Niclosamide hydrate, which is used for the treatment of most tapeworm infections by inhibiting DNA replication . It is a derivative of Niclosamide and is a broad-spectrum anthelmintic drug that is used to treat various parasitic infections .
Molecular Structure Analysis
The molecular formula of Niclosamide-13C6 hydrate is C7[13C]6H8Cl2N2O4 . The molecular weight is 333.08 (anhydrous basis) . The structure includes a nitro group (NO2), two chloro groups (Cl), and a hydroxy group (OH) .Physical And Chemical Properties Analysis
Niclosamide-13C6 hydrate is a white to off-white solid . The storage conditions vary depending on the temperature: -20°C for 3 years, 4°C for 2 years, -80°C for 6 months in solvent, and -20°C for 1 month in solvent .Applications De Recherche Scientifique
Polymorphic Form Analysis
Niclosamide, repurposed for its anti-cancer activity, presents three solvated forms. The anhydrous (NAn) form is sensitive to pseudopolymorphic transformations, affecting its dissolution and bioavailability. This study highlights the importance of identifying and quantifying these polymorphic conversions, particularly during processing like ball milling and wet granulation. Raman, NIR, and MIR spectroscopic techniques, combined with chemometric techniques, successfully quantified these transformations, essential for effective drug development and manufacturing (Bhavana et al., 2019).
Anticancer Potential
Niclosamide has been identified as a potential anticancer agent through various studies. It inhibits critical signaling pathways and targets mitochondria in cancer cells, inducing cell cycle arrest, growth inhibition, and apoptosis. Its efficacy has been established in both in vitro and in vivo models, and its effects on cancer stem cells further support its role as a promising drug for cancer therapy (Li et al., 2014).
DNA Interaction Analysis
A study on niclosamide's interaction with DNA demonstrated its potential toxicity mechanism. Using an electrochemical DNA-biosensor, the study provided clear evidence of niclosamide's interaction with DNA, suggesting that its toxicity could be attributed to this interaction after reductive activation (Abreu et al., 2002).
Pseudopolymorphic Transformations
Niclosamide undergoes pseudopolymorphic transformations under different ambient conditions, which can alter its bioavailability. This study used FT-Raman spectroscopy to monitor these transitions, providing valuable insights into the drug's stability and effectiveness (Sardo et al., 2008).
Drug Delivery System Development
Exploring nanotechnology, niclosamide was encapsulated into albumin nanoparticles to overcome its hydrophobicity, which limits clinical applications. This approach significantly improved its in vitro therapeutic efficacy against cancer cell lines, paving the way for advanced drug delivery systems (Bhushan et al., 2015).
Safety And Hazards
Propriétés
Numéro CAS |
1325808-64-7 |
|---|---|
Nom du produit |
Niclosamide-13C6 hydrate |
Formule moléculaire |
13C6C7H8Cl2N2O4·xH2O |
Poids moléculaire |
333.071 (anhydrous) |
Pureté |
95% by HPLC; 98% atom 13C |
Numéros CAS associés |
50-65-7 (Niclosamide); 1325808-64-7 (anhydrous) |
Synonymes |
5-Chloro-N-(2-chloro-4-nitrophenyl-13C6)-2-6 hydroxybenzamide hydrate |
Étiquette |
Niclosamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













